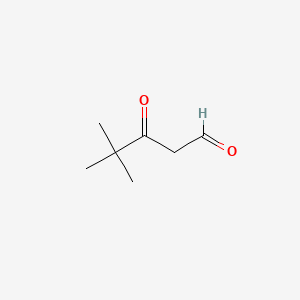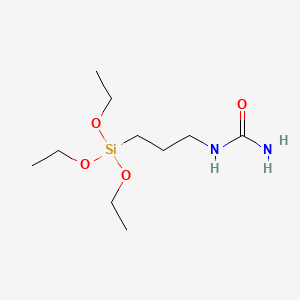
Trimorpholinophosphine oxide
Descripción general
Descripción
Trimorpholinophosphine oxide, also known as tris(morpholino)phosphine oxide, is an organophosphorus compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine rings attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimorpholinophosphine oxide can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3) in the presence of a solvent such as acetonitrile. The reaction typically proceeds as follows:
- A solution of morpholine in dry acetonitrile is added to a solution of phosphorus oxychloride in the same solvent at a low temperature (around 0°C).
- The mixture is stirred for several hours, during which the morpholine reacts with phosphorus oxychloride to form this compound.
- The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimorpholinophosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphorus atom in this compound can be further oxidized to form higher oxidation state compounds.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Coordination: this compound acts as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Coordination: Metal salts such as iron(III) chloride or copper(II) nitrate are used to form coordination complexes.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Substituted phosphine oxides with different functional groups.
Coordination: Metal-ligand complexes with varying stoichiometries.
Aplicaciones Científicas De Investigación
Trimorpholinophosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s coordination complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of trimorpholinophosphine oxide primarily involves its ability to act as a ligand, coordinating with metal ions through the oxygen and nitrogen atoms of the morpholine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The molecular targets and pathways involved depend on the specific metal-ligand complex formed and its intended application.
Comparación Con Compuestos Similares
Trimorpholinophosphine oxide can be compared with other organophosphorus compounds such as:
Triphenylphosphine oxide: Unlike this compound, triphenylphosphine oxide has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand and in organic synthesis.
Tris(dimethylamino)phosphine oxide: This compound has three dimethylamino groups attached to the phosphorus atom and is used in similar applications as this compound.
Tris(pyrrolidinyl)phosphine oxide: With three pyrrolidine rings, this compound is another example of a phosphine oxide used in coordination chemistry.
Uniqueness: this compound is unique due to the presence of morpholine rings, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it valuable in forming specific metal-ligand complexes with tailored reactivity and stability.
Propiedades
IUPAC Name |
4-dimorpholin-4-ylphosphorylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMQHPKQCPCDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196159 | |
| Record name | Trimorpholinophosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-12-7 | |
| Record name | Morpholine, 4,4′,4′′-phosphinylidynetris- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimorpholinophosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4441-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimorpholinophosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimorpholinophosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMORPHOLINOPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6FWD4S4ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trimorpholinophosphine oxide interact with metal ions, and what structural features influence its coordination behavior?
A1: this compound acts as a ligand by coordinating to metal ions via its phosphoryl oxygen atom [, , ]. This coordination can lead to complexes with various geometries, including tetrahedral, square pyramidal, or octahedral, depending on the specific metal ion and other ligands present []. The morpholine rings provide steric bulk around the phosphorus center, which can influence the stability and geometry of the resulting metal complexes.
Q2: Are there any studies comparing the coordination behavior of this compound to other similar ligands?
A2: Yes, research suggests that the trifluoromethanesulfonate (CF3SO3-) ion displays similar coordination behavior to the perrhenate ion (ReO4-) when forming complexes with metal ions in the presence of this compound []. This comparison highlights how different anions can exhibit comparable coordinating tendencies in specific chemical environments. Further research exploring comparisons with other phosphoryl ligands could provide valuable insights into the specific properties of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1293855.png)








